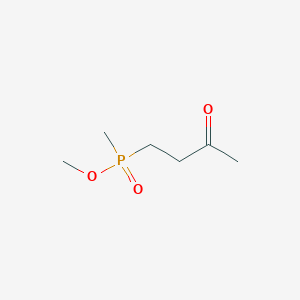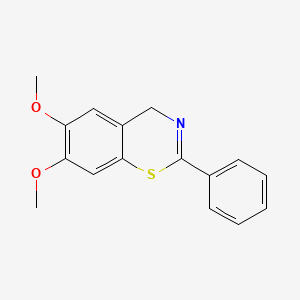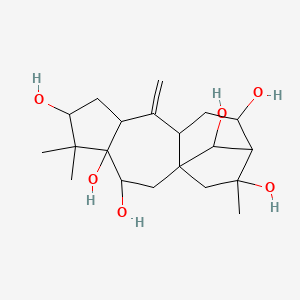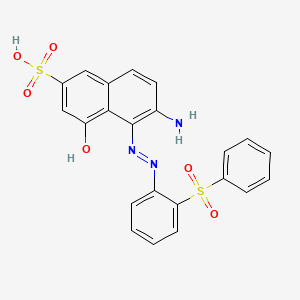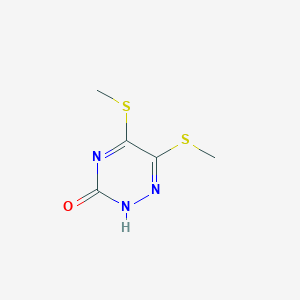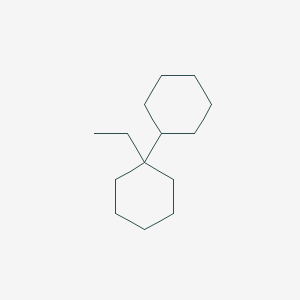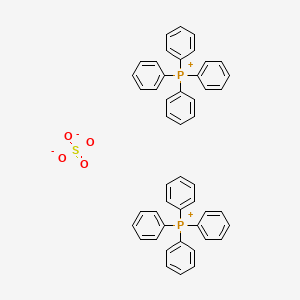
Bis(tetraphenylphosphanium) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(tetraphenylphosphanium) sulfate is a chemical compound with the formula (C(_6)H(_5)P)(_4)SO(_4) It consists of two tetraphenylphosphanium cations and one sulfate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetraphenylphosphanium) sulfate typically involves the reaction of tetraphenylphosphonium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 (C_6H_5)_4PCl + H_2SO_4 \rightarrow [(C_6H_5)_4P]_2SO_4 + 2 HCl ]
The reaction is usually conducted in an organic solvent such as acetone or ethanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through multiple recrystallization steps to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Bis(tetraphenylphosphanium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The tetraphenylphosphanium cations can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted phosphonium salts.
科学研究应用
Bis(tetraphenylphosphanium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(tetraphenylphosphanium) sulfate involves its interaction with various molecular targets. The tetraphenylphosphanium cations can interact with nucleophiles, while the sulfate anion can participate in ionic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
相似化合物的比较
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Uniqueness
Bis(tetraphenylphosphanium) sulfate is unique due to the presence of the sulfate anion, which imparts distinct chemical properties compared to other tetraphenylphosphonium salts
属性
CAS 编号 |
23850-41-1 |
|---|---|
分子式 |
C48H40O4P2S |
分子量 |
774.8 g/mol |
IUPAC 名称 |
tetraphenylphosphanium;sulfate |
InChI |
InChI=1S/2C24H20P.H2O4S/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h2*1-20H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI 键 |
DMAAYBXYFNPVEY-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


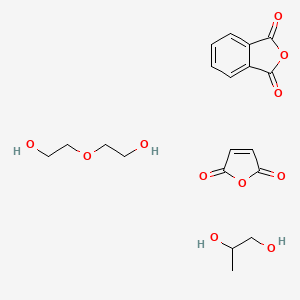
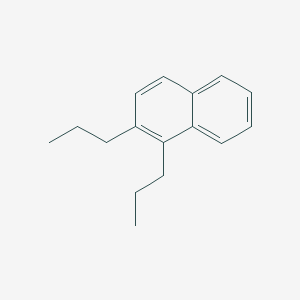
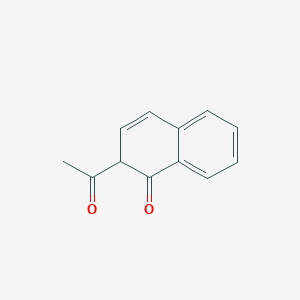
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
